4-Methyl-5-oxohex-2-enedioic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

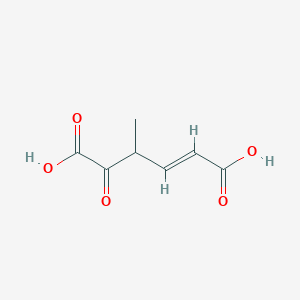

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-4-methyl-5-oxohex-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O5/c1-4(2-3-5(8)9)6(10)7(11)12/h2-4H,1H3,(H,8,9)(H,11,12)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAMSTQBPOVYAK-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(=O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C/C(=O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Academic Significance of Keto Enedioic Acid Metabolites

Keto-enedioic acid metabolites are dicarboxylic acids characterized by the presence of both a ketone and a carbon-carbon double bond. This unique structural arrangement confers upon them specific chemical properties that are relevant to their biological functions. Academically, these compounds are significant for several reasons:

Intermediates in Metabolic Pathways: Keto acids, in general, are crucial intermediates in central metabolic pathways such as the citric acid cycle (Krebs cycle) and glycolysis. nih.gov They are involved in the biosynthesis and degradation of amino acids and fatty acids. nih.gov

Products of Oxidative Processes: Dicarboxylic acids, including keto-enedioic acids, can be formed from the oxidation of fatty acids. researchgate.net This process can be a normal metabolic route or can be indicative of oxidative stress.

Biomarkers of Metabolic State: The presence and concentration of specific dicarboxylic acids in biological fluids can serve as biomarkers for certain metabolic conditions and diseases.

The study of keto-enedioic acid metabolites provides valuable insights into the regulation of metabolism and the cellular response to various physiological and pathological states.

Overview of 4 Methyl 5 Oxohex 2 Enedioic Acid in Biochemical Contexts

Identification within Microbial Metabolic Processes

Direct evidence for the natural occurrence and metabolic role of this compound remains elusive in current scientific literature. However, its structure strongly points towards it being an intermediate or a side-product in the catabolism of methylated aromatic compounds. A key piece of evidence comes from the well-characterized degradation pathway of 2,5-xylenol (2,5-dimethylphenol) by the bacterium Pseudomonas alcaligenes P25X.

In this pathway, 2,5-xylenol undergoes a series of enzymatic reactions, leading to the formation of central intermediates that are subsequently funneled into the Krebs cycle. The established steps involve the oxidation of one of the methyl groups, followed by hydroxylation of the aromatic ring to form 4-methylgentisate. This key intermediate is then cleaved by a dioxygenase enzyme.

The cleavage of 4-methylgentisate results in the formation of 5-methylmaleylpyruvate . It is at this juncture that the putative role of this compound can be hypothesized. This compound shares a high degree of structural similarity with 5-methylmaleylpyruvate. It is plausible that this compound is an isomer of 5-methylmaleylpyruvate or a subsequent, yet uncharacterized, intermediate in this degradation pathway.

The degradation of 2,5-xylenol by P. alcaligenes P25X proceeds as follows:

2,5-Xylenol is oxidized to 3-hydroxy-4-methylbenzylalcohol .

This is further oxidized to 3-hydroxy-4-methylbenzaldehyde .

The aldehyde is then converted to 3-hydroxy-4-methylbenzoate .

Hydroxylation of this compound yields 4-methylgentisate .

Ring cleavage of 4-methylgentisate produces 5-methylmaleylpyruvate .

5-methylmaleylpyruvate is then isomerized to 5-methylfumarylpyruvate .

Finally, hydrolysis yields fumarate and 2-oxopent-4-enoate (B1242333) , which enter central metabolic pathways.

Given the chemical structure, this compound could potentially be formed through an alternative enzymatic transformation of 5-methylmaleylpyruvate or exist in equilibrium with it.

Putative Presence in Eukaryotic and Prokaryotic Organisms

Currently, there is no direct experimental evidence confirming the presence of this compound in either eukaryotic or prokaryotic organisms. Its consideration as a potential biological molecule is purely speculative and based on its structural relationship to known microbial metabolites.

The primary candidate for harboring this compound would be prokaryotic organisms, specifically bacteria known for their metabolic versatility in degrading a wide range of aromatic compounds. Soil bacteria, such as those from the genus Pseudomonas, are well-known for their complex catabolic pathways for xenobiotics. The degradation of cresols and xylenols, which are common environmental pollutants, often proceeds through gentisate or protocatechuate pathways. It is within these metabolic contexts that novel intermediates like this compound might be discovered.

In eukaryotes, the presence of such a compound is highly unlikely based on current knowledge. The metabolic pathways for aromatic compounds in eukaryotes are generally less diverse than in prokaryotes and are primarily focused on the detoxification and excretion of xenobiotics rather than their complete catabolism for energy and carbon.

Future metabolomic studies on bacteria degrading methylated aromatic compounds, particularly those utilizing the gentisate pathway for cleavage of methylated gentisates, may reveal the presence and biological role of this compound.

Biosynthetic Pathways of 4 Methyl 5 Oxohex 2 Enedioic Acid

Proposed Precursor Compounds and Initial Biotransformations

The primary route to 4-Methyl-5-oxohex-2-enedioic acid is through the degradation of methyl-substituted aromatic hydrocarbons. Compounds such as toluene (B28343) and cresols are initially transformed by various microbial enzyme systems into central intermediates, most notably 4-methylcatechol (B155104). nih.govcsun.edu

The initial biotransformations of these precursors involve oxidation steps. For instance, toluene can be oxidized by toluene-4-monooxygenase to p-cresol (B1678582) in organisms like Pseudomonas mendocina KR1. nih.govgoogle.com This p-cresol is then further hydroxylated to form 4-methylcatechol. In other bacterial strains, such as Pseudomonas putida, the degradation of toluene and xylenes (B1142099) is facilitated by enzymes encoded on the TOL plasmid, which also channel these compounds towards the formation of catechols. wikipedia.orgwikipedia.orgnih.gov

In Corynebacterium glutamicum, a unique pathway for 4-cresol catabolism has been identified that starts with phosphorylation of the hydroxyl group, followed by oxidation of the methyl group. nih.gov Regardless of the initial steps, the formation of 4-methylcatechol is a critical convergent point in these catabolic pathways, setting the stage for the subsequent ring-cleavage that leads towards this compound. researchgate.netnih.gov

Enzymatic Reaction Sequences in De Novo Synthesis

Current scientific literature does not provide evidence for a de novo biosynthetic pathway for this compound. The synthesis of dicarboxylic acids in microorganisms typically proceeds through pathways such as the reverse β-oxidation cycle or modifications of central metabolic routes to produce compounds like succinate (B1194679) or adipate. nih.gov There is no indication that these pathways are utilized for the de novo production of this specific branched, unsaturated oxo-dicarboxylic acid. The known biological origin of this compound is exclusively as an intermediate in the breakdown of aromatic compounds.

Formation as an Intermediate in Aromatic Compound Catabolism

The formation of this compound is a key event in the meta-cleavage pathway for the degradation of aromatic compounds, particularly those with a methyl substituent, such as cresols. nih.govcsun.edu

Mechanisms Involving Dioxygenase-Catalyzed Ring Cleavage

The central step in this pathway is the cleavage of the aromatic ring of 4-methylcatechol. This reaction is catalyzed by extradiol dioxygenases, specifically catechol 2,3-dioxygenases. researchgate.netnih.govresearchgate.netnih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to its opening. The cleavage of 4-methylcatechol by catechol 2,3-dioxygenase results in the formation of 2-hydroxy-5-methylmuconic semialdehyde. nih.gov This enzymatic step is crucial as it converts a stable aromatic compound into a reactive linear intermediate, primed for further degradation.

The ability to degrade both methyl- and chloro-substituted aromatics via the meta-cleavage pathway has been observed in strains like Pseudomonas putida GJ31, which possesses a catechol 2,3-dioxygenase resistant to inactivation by reactive intermediates. nih.gov

Subsequent Biotransformations to this compound

Following the ring cleavage, the resulting 2-hydroxy-5-methylmuconic semialdehyde undergoes further enzymatic transformations. A key enzyme in this sequence is a 2-hydroxymuconic semialdehyde dehydrogenase. Research on Burkholderia cepacia G4 has shown that its 2-hydroxymuconic semialdehyde dehydrogenase exhibits high catalytic efficiency towards 2-hydroxy-5-methylmuconic semialdehyde. This enzyme catalyzes the NAD(P)+-dependent oxidation of the aldehyde group to a carboxylic acid, yielding a methylated analog of 4-oxalocrotonate.

The subsequent steps in the pathway for the methylated compound are inferred from the well-characterized pathway for unsubstituted catechol. The product of the dehydrogenase is likely acted upon by an isomerase, analogous to 4-oxalocrotonate tautomerase, which would catalyze the tautomerization of the enol form to the keto form. researchgate.netnih.govnih.gov Following this, a decarboxylase would remove a carboxyl group. Finally, a hydratase and an aldolase (B8822740) would act to cleave the carbon chain, ultimately leading to intermediates that can enter central metabolism. It is within this sequence of reactions that this compound is formed as a transient intermediate.

Table 1: Compounds Mentioned in this Article

| Compound Name |

| This compound |

| 4-methylcatechol |

| Toluene |

| p-cresol |

| Xylene |

| 2-hydroxy-5-methylmuconic semialdehyde |

| 4-oxalocrotonate |

| Succinate |

| Adipate |

| Catechol |

Table 2: Enzymes Mentioned in this Article

| Enzyme Name | Function |

| Toluene-4-monooxygenase | Oxidation of toluene to p-cresol |

| Catechol 2,3-dioxygenase | Ring cleavage of catechols |

| 2-hydroxymuconic semialdehyde dehydrogenase | Oxidation of 2-hydroxymuconic semialdehydes |

| 4-oxalocrotonate tautomerase | Isomerization of 4-oxalocrotonate |

| Decarboxylase | Removal of a carboxyl group |

| Hydratase | Addition of water to a molecule |

| Aldolase | Carbon-carbon bond cleavage |

Catabolism and Degradation of 4 Methyl 5 Oxohex 2 Enedioic Acid

Microbial Degradation Pathways

The microbial breakdown of organic compounds is a fundamental process in biogeochemical cycles. Both bacteria and fungi are known to degrade a vast array of complex organic molecules.

Bacterial Catabolic Routes

In bacterial systems, the degradation of aromatic compounds often involves ring cleavage by dioxygenases, leading to the formation of intermediates that are subsequently funneled into central metabolic pathways. researchgate.netnih.govrsc.org While 4-Methyl-5-oxohex-2-enedioic acid is an aliphatic chain, its structure is reminiscent of intermediates formed from the meta-cleavage of methylated aromatic compounds like toluene (B28343) or cresols.

A plausible bacterial catabolic route for this compound would likely involve its conversion into metabolites that can enter the tricarboxylic acid (TCA) cycle. This could be achieved through a series of enzymatic reactions including hydrolysis, decarboxylation, and oxidation. Anaerobic degradation is also a possibility, proceeding through reductive reactions to form alicyclic compounds. nih.govysu.edunewprairiepress.org

Fungal Biotransformation Mechanisms

Fungi employ diverse strategies for the breakdown of organic molecules, including the use of cytochrome P450 monooxygenases and extracellular ligninolytic enzymes. researchgate.netoup.com Fungal biotransformation can involve partial transformation or complete degradation of a substrate. oup.com In the context of this compound, fungi could potentially utilize this compound as a carbon source, breaking it down into smaller, assimilable molecules. The degradation might proceed through pathways similar to those for other organic acids, ultimately leading to carbon dioxide and water.

Fungi, particularly those isolated from contaminated environments, have demonstrated a remarkable ability to degrade a wide range of aromatic hydrocarbons and their intermediates. nih.govnih.gov

Enzymology of this compound Degradation

The enzymatic machinery required to break down this compound would likely include hydrolases and decarboxylases, which are commonly involved in the degradation of keto acids and related compounds.

Characterization of Specific Enzymes (e.g., Hydrolases, Decarboxylases)

Hydrolases: An enzyme analogous to 2-ketocyclohexanecarboxyl-CoA hydrolase could potentially catalyze the hydrolytic cleavage of a carbon-carbon bond in this compound, particularly if it is first activated to a coenzyme A (CoA) thioester. nih.gov Such hydrolases are known to be involved in the anaerobic degradation of benzoate. nih.gov

Decarboxylases: A decarboxylase with activity towards β-keto acids could catalyze the removal of one of the carboxyl groups from this compound. Oxaloacetate decarboxylase, for instance, catalyzes the decarboxylation of oxaloacetate to pyruvate (B1213749). wikipedia.org A similar enzyme could potentially act on the target molecule, facilitating its entry into central metabolism.

Enzyme Kinetics and Mechanistic Studies

While no kinetic data exists for enzymes acting on this compound, we can infer potential characteristics from related enzymes. For example, oxaloacetate decarboxylase isolated from Corynebacterium glutamicum exhibits a Km of 2.1 mM for oxaloacetate. wikipedia.org Enzymes degrading this compound would be expected to have specific kinetic parameters reflecting their affinity and catalytic efficiency for this substrate. Mechanistic studies would likely reveal a series of steps involving substrate binding, catalysis (e.g., hydrolysis or decarboxylation), and product release.

Structural Biology and Active Site Analysis of Degradative Enzymes

The three-dimensional structures of enzymes that could potentially degrade this compound would provide crucial insights into their mechanism. The active site of a hydrolase would likely contain key amino acid residues positioned to facilitate a nucleophilic attack on a carbonyl carbon, leading to bond cleavage. Similarly, the active site of a decarboxylase would feature residues that stabilize the transition state of the decarboxylation reaction. For example, analysis of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) has identified key residues in its active site that are crucial for its catalytic activity. nih.gov

Environmental Fate and Persistence Considerations

Information regarding the environmental fate and persistence of this compound is not available in the current scientific literature. The study of how a chemical compound behaves in the environment—its persistence, transport, and eventual breakdown—is a complex field that requires specific experimental data.

Aromatic compounds, a broad class of chemicals, are known to be generally persistent in the environment. nih.govnih.gov Their degradation is primarily accomplished through microbial activity. nih.govresearchgate.net Bacteria have evolved diverse metabolic pathways to break down the stable ring structures of these compounds. nih.govnih.gov The introduction of functional groups, such as alkyl groups, can influence the rate and pathway of degradation. nih.govnih.gov However, without specific studies on this compound, it is not possible to determine its specific degradation pathway or its rate of persistence in the environment.

Role of 4 Methyl 5 Oxohex 2 Enedioic Acid in Intermediary Metabolism

Integration within Core Metabolic Networks

4-Methyl-5-oxohex-2-enedioic acid is a key intermediate in the microbial catabolism of certain aromatic compounds. It does not typically feature in the central metabolic pathways of glycolysis, the pentose (B10789219) phosphate (B84403) pathway, or the tricarboxylic acid (TCA) cycle. Instead, its metabolic significance lies in its role within a specialized catabolic route known as the meta-cleavage pathway. nih.govresearchgate.net This pathway is a crucial mechanism employed by various soil bacteria, such as those from the Pseudomonas genus, for the degradation of aromatic pollutants like toluene (B28343), cresols, and other methylated aromatic compounds. asm.orgnih.govresearchgate.net

The formation of this compound occurs following the enzymatic processing of these environmental contaminants. For instance, toluene can be oxidized to p-cresol (B1678582), which is then converted to 4-methylcatechol (B155104). asm.orgnih.gov It is the subsequent ring-cleavage of 4-methylcatechol by the enzyme catechol 2,3-dioxygenase that yields the direct precursor to this compound. nih.govmedchemexpress.com The pathway is thus a critical interface between environmental xenobiotics and the core metabolism of the cell, allowing microorganisms to utilize these compounds as carbon and energy sources.

The integration of this compound is therefore not as a component of a universally conserved core metabolic network, but as a transient, yet vital, molecule in a specific degradative pathway that funnels carbon from complex aromatic structures into central metabolism.

Relationship to Central Carbon Metabolism (e.g., Tricarboxylic Acid Cycle Intermediates)

The metabolic fate of this compound directly links the degradation of aromatic compounds to central carbon metabolism, particularly the Tricarboxylic Acid (TCA) cycle. While not a direct intermediate of the TCA cycle itself, the downstream products of the meta-cleavage pathway are key metabolites that can readily enter central metabolic routes.

The catabolism of this compound proceeds through a series of enzymatic reactions. It is first acted upon by a hydrolase, which leads to the formation of simpler organic acids. wikipedia.orgwikipedia.org The pathway continues with the action of enzymes such as 2-oxopent-4-enoate (B1242333) hydratase and subsequent aldolases. wikipedia.orggenome.jp Ultimately, the carbon skeleton of the initial aromatic compound is broken down into fundamental building blocks of central metabolism: pyruvate (B1213749) and acetaldehyde (B116499). nih.govresearchgate.net

These end-products have well-established entry points into the TCA cycle:

Pyruvate can be converted to acetyl-CoA by the pyruvate dehydrogenase complex, directly feeding into the TCA cycle.

Acetaldehyde can be oxidized to acetate, which is then converted to acetyl-CoA.

This conversion of aromatic compounds into pyruvate and acetaldehyde demonstrates a clear and significant link between the specialized meta-cleavage pathway and the universally conserved TCA cycle. Through this connection, microorganisms can generate energy (in the form of ATP and reducing equivalents like NADH and FADH2) and biosynthetic precursors from the breakdown of environmental pollutants.

Function as a Metabolic Branch-Point Compound

This compound can be considered a metabolic branch-point compound in the broader context of aromatic compound degradation. The initial stages of catabolism of a variety of aromatic substrates, such as toluene, benzene, phenol, and cresols, converge on the formation of catechols or substituted catechols. nih.govnih.gov

For example, different monooxygenase enzymes can hydroxylate toluene at different positions to form o-cresol, m-cresol, or p-cresol. nih.govnih.gov These cresols are then further metabolized to their corresponding methylcatechols. At this juncture, a critical metabolic decision is made: the aromatic ring can be cleaved via two principal mechanisms:

ortho-cleavage: The ring is cleaved between the two hydroxyl groups.

meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups. researchgate.netresearchgate.net

The degradation of 4-methylcatechol proceeds preferentially through the meta-cleavage pathway, leading to the formation of 2-hydroxy-5-methyl-muconic semialdehyde, which is then converted to this compound and its downstream products. nih.govresearchgate.net The selection of the meta-cleavage pathway for methylated catechols represents a divergence from the ortho-cleavage pathway, which is often used for unsubstituted catechol. nih.gov Therefore, the formation of 4-methylcatechol and its subsequent conversion to this compound marks a key branch point that directs the flow of carbon from a range of aromatic pollutants into a specific catabolic sequence that culminates in intermediates of central metabolism.

Genetic and Regulatory Aspects of 4 Methyl 5 Oxohex 2 Enedioic Acid Metabolism

Identification of Gene Clusters Encoding Metabolic Enzymes

The enzymes responsible for the conversion of aromatic compounds into central metabolites are frequently encoded by genes clustered together in operons. This organization allows for coordinated regulation of the entire metabolic pathway. In the case of 4-methylcatechol (B155104) degradation, the genes for the meta-cleavage pathway are often located on catabolic plasmids, such as the well-studied TOL plasmid pWW0 from Pseudomonas putida, or within the bacterial chromosome.

These gene clusters, often referred to as dmp (for dimethylphenol) or tou (for toluene) operons, typically encode a suite of enzymes that catalyze the sequential breakdown of the aromatic ring. A representative gene cluster includes genes for a multicomponent phenol hydroxylase, which converts methylated phenols to their corresponding catechols, followed by the enzymes of the lower meta-cleavage pathway.

The central enzyme in the formation of the presumed precursor to 4-Methyl-5-oxohex-2-enedioic acid is catechol 2,3-dioxygenase. This enzyme catalyzes the extradiol ring cleavage of 4-methylcatechol to produce 2-hydroxy-5-methyl-6-oxohexa-2,4-dienoate. Subsequent enzymatic reactions, including hydrolysis and dehydrogenation, would then lead to the formation of this compound.

Below is a table summarizing a typical gene cluster involved in the meta-cleavage of methylated catechols:

| Gene | Encoded Enzyme | Function in the Pathway |

| phl/dmpKLMNOP | Phenol Hydroxylase | Conversion of (methyl)phenols to (methyl)catechols |

| C23O/dmpB | Catechol 2,3-dioxygenase | Ring cleavage of (methyl)catechol |

| HMSD/dmpC | 2-Hydroxymuconic Semialdehyde Dehydrogenase | Oxidation of the ring cleavage product |

| HMSH/dmpD | 2-Hydroxymuconic Semialdehyde Hydrolase | Hydrolysis of the ring cleavage product |

| dmpE | 4-Oxalocrotonate Isomerase | Isomerization of an intermediate |

| dmpF | 4-Oxalocrotonate Decarboxylase | Decarboxylation to form a dienone |

| dmpG | 2-Oxopent-4-enoate (B1242333) Hydratase | Hydration of the dienone |

| dmpH/I | 4-Hydroxy-2-oxovalerate Aldolase (B8822740) | Cleavage to pyruvate (B1213749) and acetaldehyde (B116499) |

This table is a composite based on characterized gene clusters from various Pseudomonas species and may not represent the exact organization in all organisms.

Transcriptional Regulation of Biosynthetic and Catabolic Pathways

The expression of the gene clusters for aromatic compound degradation is tightly controlled at the transcriptional level to ensure that the enzymes are synthesized only when their substrate is present. This regulation is primarily mediated by transcriptional activators that respond to the presence of specific aromatic molecules.

A well-characterized example is the regulation of the tou operon in Pseudomonas stutzeri OX1, which is controlled by the transcriptional activator TouR nih.gov. TouR belongs to the NtrC family of regulators and activates the transcription of the tou genes in the presence of toluene (B28343) or related phenolic compounds. The TouR protein binds to an upstream activating sequence (UAS) and, upon effector binding, interacts with the RNA polymerase to initiate transcription.

Another important family of regulators are the LysR-type transcriptional regulators (LTTRs). These proteins can act as either activators or repressors of gene expression. In many aromatic degradation pathways, an LTTR is encoded within or near the catabolic operon and controls its expression. For instance, the NahR protein is a master regulator for naphthalene degradation pathways and controls the expression of both the upper and lower pathway operons in response to the intermediate salicylate.

The regulation often involves a cascade where the initial substrate or an early intermediate of the pathway acts as an inducer molecule. This molecule binds to the regulatory protein, causing a conformational change that allows the regulator to activate transcription of the catabolic genes.

| Regulatory Protein | Regulator Family | Effector Molecule(s) | Target Gene(s)/Operon(s) | Organism Example |

| TouR | NtrC | Toluene, o-cresol | tou operon | Pseudomonas stutzeri OX1 nih.gov |

| NahR | LysR-type (LTTR) | Salicylate | nah and sal operons | Pseudomonas putida (NAH7 plasmid) |

| CatM/BenM | LysR-type (LTTR) | Benzoate, cis,cis-muconate | cat and ben operons | Acinetobacter sp. ADP1 |

Post-Transcriptional and Post-Translational Control Mechanisms

While transcriptional control is the primary mode of regulation for these pathways, post-transcriptional and post-translational mechanisms also play a role in fine-tuning the metabolic flux. These mechanisms allow for a more rapid response to changes in substrate availability or cellular conditions.

Post-transcriptional control can occur through mechanisms such as mRNA stability and the action of small regulatory RNAs (sRNAs). Although less studied in the context of specific aromatic degradation pathways, these mechanisms are known to be involved in the global regulation of bacterial metabolism and stress responses.

Post-translational modifications of the metabolic enzymes can also modulate their activity. For example, the activity of some enzymes can be affected by allosteric regulation, where the binding of a small molecule to a site other than the active site alters the enzyme's catalytic efficiency. Feedback inhibition, where a downstream product of the pathway inhibits an upstream enzyme, is a common form of allosteric regulation that prevents the over-accumulation of intermediates.

Strategies for Metabolic Engineering of this compound Flux

The detailed understanding of the genetic and regulatory networks of aromatic degradation pathways has opened up opportunities for metabolic engineering. The goal of such engineering is often to enhance the degradation of specific pollutants, to produce valuable chemicals from renewable aromatic feedstocks, or to create novel metabolic pathways.

Another approach involves the modification of the substrate specificity of the enzymes. Through directed evolution or site-directed mutagenesis, enzymes like catechol 2,3-dioxygenase can be engineered to have improved activity towards non-natural or recalcitrant substrates. For instance, the substrate range of phenol hydroxylase in Pseudomonas stutzeri OX1 has been shown to be broad, but the downstream catechol 2,3-dioxygenase can be a bottleneck for the degradation of certain dimethylphenols nih.gov. Engineering this enzyme could expand the degradation capabilities of the organism.

Furthermore, synthetic biology approaches can be used to assemble novel pathways by combining genes from different organisms. This can be used to create strains that can degrade complex mixtures of aromatic compounds or to channel intermediates into the production of biofuels or bioplastics. The modular nature of the gene clusters for aromatic degradation makes them particularly amenable to such engineering efforts.

Key strategies for metabolic engineering include:

Regulatory circuit engineering: Modifying the expression of transcriptional regulators to control the timing and level of pathway expression.

Enzyme engineering: Altering the catalytic properties of key enzymes to improve their efficiency or to broaden their substrate range.

Pathway construction: Assembling new metabolic pathways by combining genes from different sources.

Host engineering: Modifying the host organism's central metabolism to improve the supply of cofactors (e.g., NADH) or to reduce the toxicity of intermediates.

These strategies hold promise for the development of robust microbial cell factories for bioremediation and the sustainable production of chemicals.

Advanced Analytical Methodologies in 4 Methyl 5 Oxohex 2 Enedioic Acid Research

Chromatographic Techniques for Metabolite Profiling (e.g., GC-MS, LC-MS)

Metabolite profiling, or metabolomics, in the context of atmospheric science, involves the comprehensive analysis of the suite of organic compounds found in samples such as atmospheric aerosols. Chromatographic techniques coupled with mass spectrometry are the cornerstone of this field, providing the necessary separation and detection capabilities to handle the complexity of these samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile organic compounds. For a polar, multifunctional compound like 4-Methyl-5-oxohex-2-enedioic acid, derivatization is a mandatory step to increase its volatility and thermal stability, making it amenable to GC analysis.

Derivatization: The two carboxyl groups and the keto group make the molecule non-volatile. A common and effective derivatization method is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) are used to replace the acidic protons on the carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups. nih.gov This process significantly reduces the polarity and increases the volatility of the analyte. An alternative method is esterification, for instance, using BF3 in butanol to form butyl esters. copernicus.org

Analysis: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column, typically with a non-polar or mid-polar stationary phase like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS). nih.govcopernicus.org The temperature of the GC oven is ramped up over time to elute compounds in order of their boiling points. As the separated compounds exit the column, they enter the mass spectrometer, which ionizes them (commonly via electron ionization, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a chemical fingerprint.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds without the need for derivatization. This makes it a powerful tool for analyzing this compound directly from an environmental sample extract.

Chromatographic Separation: Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective mode of separation for highly polar compounds like dicarboxylic and oxo-carboxylic acids. nih.gov In HILIC, a polar stationary phase (e.g., amide-based) is used with a mobile phase consisting of a high percentage of a non-polar solvent (like acetonitrile) and a smaller percentage of an aqueous buffer. nih.gov A gradient elution, where the proportion of the aqueous solvent is gradually increased, is used to elute the analytes.

Ionization and Detection: Electrospray ionization (ESI) is the most common ionization technique for this type of analysis, typically operated in negative ion mode, which is highly sensitive for deprotonating carboxylic acids to form [M-H]⁻ ions. nih.gov The use of a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) analyzer, allows for the determination of the accurate mass of the molecule, which is critical for confirming its elemental composition.

Table 1: Illustrative Chromatographic and Mass Spectrometric Parameters for the Analysis of this compound

| Parameter | GC-MS (with Silylation) | LC-MS (HILIC) |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | Amide Column (150 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | Helium (carrier gas) | A: Water + 10mM Ammonium Acetate; B: Acetonitrile |

| Gradient | Oven temp: 80°C (2 min), ramp to 300°C at 10°C/min | 95% B to 50% B over 15 minutes |

| Ionization Mode | Electron Ionization (EI), 70 eV | Electrospray Ionization (ESI), Negative |

| Expected Ion (m/z) | [M+2TMS-CH3]⁺ | [M-H]⁻, [M+HCOO]⁻ |

| Mass Analyzer | Quadrupole | Orbitrap or TOF |

This table presents hypothetical yet realistic parameters based on established methods for similar analytes.

Spectroscopic Approaches for Structural Elucidation of Intermediates (e.g., NMR, High-Resolution Mass Spectrometry)

While chromatography helps in separating and detecting a compound within a mixture, spectroscopy is indispensable for determining its exact molecular structure.

High-Resolution Mass Spectrometry (HRMS)

As mentioned, HRMS provides the high mass accuracy needed to determine the elemental formula of an unknown compound. acs.orgresearchgate.net For this compound (C₇H₈O₅), the exact mass can be calculated and compared to the measured mass. Furthermore, tandem mass spectrometry (MS/MS) experiments on HRMS instruments are vital for structural elucidation. In an MS/MS experiment, the parent ion of interest (e.g., the [M-H]⁻ ion of this compound) is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides clues about the molecule's structure, such as the loss of neutral molecules like H₂O, CO, and CO₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. For a novel or unconfirmed compound like this compound, a suite of NMR experiments would be required on an isolated and purified sample.

¹H NMR: This experiment identifies the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For this compound, one would expect to see signals for the vinyl protons, the methyl protons, and the methine proton.

¹³C NMR: This provides information on the number and types of carbon atoms (e.g., C=O, C=C, CH, CH₃).

2D NMR Experiments:

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (i.e., are on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the different fragments of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 (-COOH) | ~12-13 | ~168 |

| C2 (=CH-) | ~6.0-6.5 | ~125-130 |

| C3 (-CH=) | ~7.0-7.5 | ~140-145 |

| C4 (-CH(CH₃)-) | ~3.0-3.5 | ~45-50 |

| C5 (-C=O) | - | ~205-210 |

| C6 (-COOH) | ~12-13 | ~175 |

| C7 (-CH₃) | ~1.1-1.3 | ~18-22 |

Note: These are predicted values and can vary based on solvent and other experimental conditions. The structure is assumed to be the (E)-isomer for prediction purposes.

Isotope Tracing and Flux Analysis for Pathway Elucidation

To understand how this compound is formed, for instance, from the atmospheric oxidation of a specific terpene, isotope tracing experiments are invaluable. nih.gov These experiments involve using a precursor molecule that has been enriched with a stable isotope, such as ¹³C or ¹⁸O.

Experimental Setup: A precursor BVOC, such as a terpene labeled with ¹³C, would be oxidized in a controlled environment like a smog chamber or an oxidation flow reactor. copernicus.org The resulting aerosol particles would be collected and analyzed using HRMS.

Analysis and Interpretation: The mass of this compound and its intermediates formed from the labeled precursor will be higher than the unlabeled version. By analyzing the mass shift in the HRMS, one can confirm that the compound is indeed a product of the specific precursor. The pattern of ¹³C incorporation can also provide mechanistic details about the bond-cleavage and bond-forming reactions that occurred during the oxidation process. This information is critical for building accurate models of atmospheric chemistry.

Metabolic flux analysis, a concept borrowed from biology, can be adapted to analyze the flow of carbon through complex atmospheric reaction networks. frontiersin.orgrsc.org By quantifying the concentrations of the labeled precursor and its various oxidation products over time, researchers can determine the rates (or fluxes) of different reaction pathways, revealing which pathways are most significant in the formation of specific products like this compound.

Computational and Theoretical Investigations of 4 Methyl 5 Oxohex 2 Enedioic Acid

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, are pivotal in understanding the chemical transformations involving 4-Methyl-5-oxohex-2-enedioic acid. physoc.orgacs.org These computational techniques allow for the detailed exploration of reaction potential energy surfaces, enabling the identification of intermediates and the characterization of transition states. physoc.orgacs.org

In the enzymatic degradation or synthesis of this compound, several key reaction steps, such as isomerization, hydration, or decarboxylation, can be modeled. For instance, the conversion of this compound by a putative isomerase can be investigated. DFT calculations on a model of the enzyme's active site can elucidate the reaction mechanism, including the roles of specific amino acid residues in catalysis. diva-portal.org These calculations can determine the activation energies for different proposed pathways, thereby identifying the most energetically favorable route. acs.orgrsc.org

A typical study might involve a cluster model of the active site, including the substrate and key catalytic residues. diva-portal.org The geometry of the reactants, transition states, and products are fully optimized at a given level of theory. The results of such calculations can provide critical data on the energetics of the reaction, as illustrated in the hypothetical data below.

Table 1: Calculated Activation Energies for a Postulated Isomerization of this compound This table presents hypothetical data for illustrative purposes.

| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Proton Abstraction | DFT (B3LYP) | 6-311+G(d,p) | 12.5 |

| Double Bond Migration | DFT (B3LYP) | 6-311+G(d,p) | 8.2 |

| Reprotonation | DFT (B3LYP) | 6-311+G(d,p) | 10.1 |

| Overall Reaction | QM/MM | AM1/CHARMM27 | 15.3 |

Furthermore, QM/MM methods enable the modeling of the reaction within the full enzyme environment, providing a more realistic representation of the catalytic process. physoc.orgnih.gov The quantum mechanical region typically encompasses the substrate and the immediate catalytic residues involved in bond-making and bond-breaking events, while the remainder of the protein and surrounding solvent are treated with a classical molecular mechanics force field. rsc.org This approach has been successfully applied to a wide range of enzymatic reactions, offering insights into how the protein environment stabilizes transition states and modulates reactivity. nih.gov

Molecular Dynamics Simulations of Enzyme-Substrate Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations provide a powerful means to investigate the dynamic behavior of this compound within an enzyme's active site. numberanalytics.com These simulations model the movements of atoms over time, offering a detailed picture of enzyme-substrate binding, conformational changes, and the role of solvent molecules. acs.orgrsc.org By solving Newton's equations of motion for the system, MD simulations can reveal the flexibility of both the enzyme and the substrate, which is often crucial for catalysis. youtube.com

For an enzyme that processes this compound, MD simulations can be initiated from a docked model of the enzyme-substrate complex. Over the course of the simulation, which can span from nanoseconds to microseconds, the interactions between the substrate and the active site residues can be monitored. Key parameters such as hydrogen bond distances, root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF) are analyzed to assess the stability of the binding and the flexibility of different regions of the protein. acs.org

For example, MD simulations could reveal that specific residues form stable hydrogen bonds with the carboxyl groups of this compound, anchoring it in a productive conformation for catalysis. The simulations might also show that a flexible loop region of the enzyme closes over the active site upon substrate binding, shielding the reaction from the bulk solvent.

Table 2: Key Intermolecular Interactions between this compound and a Hypothetical Enzyme Active Site from MD Simulations This table presents hypothetical data for illustrative purposes.

| Enzyme Residue | Substrate Moiety | Interaction Type | Average Distance (Å) | Occupancy (%) |

|---|---|---|---|---|

| Arg121 | Carboxyl Group 1 | Hydrogen Bond | 2.8 | 95.2 |

| Tyr88 | Keto Group | Hydrogen Bond | 3.1 | 78.5 |

| Ser154 | Carboxyl Group 2 | Hydrogen Bond | 2.9 | 89.1 |

| Trp210 | Methyl Group | Hydrophobic | 3.5 | 65.7 |

These simulations can also be used to generate representative structures for subsequent QM/MM calculations, ensuring that the starting points for the reaction modeling are conformationally relevant. rsc.org The combination of MD and QM/MM provides a comprehensive, multi-scale approach to understanding enzyme catalysis. nih.gov

In Silico Metabolic Pathway Reconstruction and Optimization

Computational approaches are also instrumental in placing the metabolism of this compound into the broader context of metabolic networks. In silico metabolic pathway reconstruction involves the use of genomic and biochemical data to build a computational model of an organism's metabolism. nih.gov These models can then be used to predict metabolic fluxes, identify essential genes, and engineer novel metabolic pathways.

Given that this compound is an intermediate in the degradation of aromatic compounds, its metabolic fate can be explored using genome-scale metabolic models (GEMs). researcher.life By integrating data from genomics, transcriptomics, and proteomics, these models can simulate the flow of metabolites through the network under different conditions. For instance, a GEM of a bacterium capable of degrading aromatic compounds could be used to predict the optimal conditions for the production of a valuable downstream product from this compound. nih.gov

Flux balance analysis (FBA) is a common technique used to interrogate these models. FBA allows for the prediction of the steady-state reaction fluxes in the metabolic network that optimize a particular objective, such as biomass production or the synthesis of a target molecule. Through in silico gene knockouts or the addition of new enzymatic reactions, metabolic engineers can identify strategies to enhance the production of desired compounds.

Table 3: Illustrative Flux Balance Analysis Results for a Hypothetical Metabolic Pathway Involving this compound This table presents hypothetical data for illustrative purposes.

| Metabolic Engineering Strategy | Predicted Flux through this compound (mmol/gDW/h) | Predicted Yield of Target Product (mol/mol substrate) |

|---|---|---|

| Wild Type | 1.2 | 0.15 |

| Overexpression of Upstream Enzyme | 2.5 | 0.32 |

| Knockout of Competing Pathway | 1.8 | 0.25 |

| Combined Overexpression and Knockout | 3.1 | 0.41 |

These computational models serve as powerful predictive tools, guiding experimental efforts to engineer microorganisms for applications in bioremediation and biotechnology. rsc.org The ability to model and manipulate complex metabolic networks in silico accelerates the design-build-test-learn cycle in synthetic biology.

Ecological and Biotechnological Implications of 4 Methyl 5 Oxohex 2 Enedioic Acid

Contribution to Biogeochemical Carbon Cycling

The transformation of complex organic matter into simpler inorganic compounds, a process known as mineralization, is a fundamental aspect of the global carbon cycle. Microorganisms, particularly bacteria, drive this process by breaking down a wide array of organic molecules, including aromatic compounds released into the environment from natural and industrial sources. 4-Methyl-5-oxohex-2-enedioic acid is a transient but significant intermediate in the microbial catabolism of methylated aromatic compounds.

Its primary contribution to the carbon cycle lies in its position within the meta-cleavage pathway for the degradation of 4-methylcatechol (B155104). This pathway is a central route for the aerobic breakdown of compounds like cresols (methylphenols), which are common environmental constituents. Bacteria such as those from the genus Pseudomonas and Rhodococcus utilize a series of enzymatic reactions to funnel these aromatic compounds into central metabolism. researchgate.net

The process begins with the oxidation of a compound like p-cresol (B1678582) to 4-methylcatechol. A key enzyme, catechol 2,3-dioxygenase, then cleaves the aromatic ring of 4-methylcatechol to form 2-hydroxy-5-methylmuconic semialdehyde. researchgate.net Subsequent enzymatic steps, including dehydrogenation and hydrolysis, lead to the formation of this compound. This intermediate is then further metabolized, ultimately yielding pyruvate (B1213749) and a propionaldehyde, which can directly enter the Krebs cycle and other central metabolic pathways. capes.gov.br Through this sequence, the carbon atoms that were once locked in a stable aromatic ring are made available for cellular energy production and biosynthesis, and are eventually respired as carbon dioxide, thus completing their cycle.

While the transient nature of this compound means it does not typically accumulate in the environment, its continuous formation and degradation are integral to the turnover of carbon from a significant class of aromatic pollutants.

| Metabolic Pathway Stage | Compound | Role in Carbon Cycling |

| Initial Substrate | p-Cresol | A common methylated aromatic pollutant. |

| Ring-Cleavage Precursor | 4-Methylcatechol | Central intermediate for ring fission. |

| Ring-Fission Product | 2-Hydroxy-5-methylmuconic semialdehyde | Product of catechol 2,3-dioxygenase activity. |

| Key Intermediate | This compound | Funnels carbon from aromatic ring into central metabolism. |

| Final Products | Pyruvate, Propionaldehyde | Enters Krebs cycle for energy production or biosynthesis. |

Potential in Bioremediation of Environmental Contaminants

The metabolic pathway that involves this compound is of significant interest for the bioremediation of sites contaminated with aromatic hydrocarbons. Industrial activities have led to the widespread presence of compounds such as cresols, toluates, and other methylated aromatics in soil and water. These compounds can be toxic and persistent in the environment.

Microorganisms capable of degrading these pollutants are sought after for environmental cleanup. The meta-cleavage pathway is one of the primary mechanisms for the aerobic degradation of these contaminants. Strains of Pseudomonas have been shown to effectively metabolize cresols via this pathway, with this compound being a key downstream product of the initial ring cleavage. capes.gov.brnih.gov

The efficiency of bioremediation often depends on the specific enzymes present in the microbial population. For instance, different pathways may be induced depending on the specific growth substrate. When grown on m-cresol, Pseudomonas putida induces a catechol meta-cleavage pathway that can also handle p-cresol. nih.gov This metabolic versatility is crucial for cleaning up mixed-waste sites.

The role of this compound as an intermediate in these degradative pathways underscores its importance in the detoxification of contaminated environments. The conversion of toxic aromatic compounds into this non-aromatic acid and its subsequent breakdown into harmless central metabolites is a key feature of the bioremediation process.

| Contaminant Class | Specific Example | Degrading Microorganism (Genus) | Relevance of the this compound Pathway |

| Methylphenols | p-Cresol, m-Cresol | Pseudomonas | A primary degradation pathway for these compounds. capes.gov.brnih.gov |

| Methylated Benzoates | m-Toluate, p-Toluate | Pseudomonas | Degraded via methylcatechol intermediates. |

| Xylenols | 3,5-Xylenol | Pseudomonas | Can be metabolized through related catechol pathways. nih.gov |

Biotechnological Applications and Production of Related Compounds

The enzymes of the meta-cleavage pathway, including those involved in the formation and further metabolism of this compound, hold considerable potential for biotechnological applications. This field, often referred to as biocatalysis, utilizes enzymes to perform specific chemical transformations, offering advantages such as high selectivity and mild reaction conditions. nih.govucl.ac.uknih.gov

While this compound itself has not been identified as a major platform chemical, the enzymes within its metabolic pathway are valuable tools. For example, dioxygenases, which are responsible for the initial ring cleavage, can be used in organic synthesis to create novel compounds. The high stereo- and regioselectivity of these enzymes make them attractive for the production of chiral compounds, which are important in the pharmaceutical and fine chemical industries. nih.gov

Furthermore, understanding the metabolic flux through pathways involving intermediates like this compound can inform metabolic engineering strategies. By manipulating the genes for the enzymes in this pathway in microorganisms like Rhodococcus, it may be possible to overproduce certain valuable intermediates or to enhance the degradation rates of specific pollutants. nih.gov The genus Rhodococcus is known for its robust metabolism and ability to degrade a wide range of compounds, making it a prime candidate for such biotechnological development.

The potential applications of the enzymes from this pathway are diverse and represent a growing area of research in industrial biotechnology.

| Enzyme Class | Function in Pathway | Potential Biotechnological Application |

| Monooxygenases | Hydroxylation of aromatic ring (e.g., cresol (B1669610) to 4-methylcatechol) | Production of hydroxylated aromatic compounds. |

| Dioxygenases (e.g., Catechol 2,3-dioxygenase) | Aromatic ring cleavage | Synthesis of novel linear organic acids from aromatic precursors. |

| Dehydrogenases | Oxidation of semialdehydes | Production of specific carboxylic acids. |

| Hydrolases | Hydrolysis of intermediates | Biocatalytic production of specialty chemicals. |

Emerging Research Frontiers and Future Perspectives for 4 Methyl 5 Oxohex 2 Enedioic Acid

Discovery of Undiscovered Metabolic Pathways and Enzymatic Activities

The canonical pathway for the degradation of 4-methylcatechol (B155104) proceeds via meta-cleavage, a process initiated by the enzyme catechol 2,3-dioxygenase. nih.govresearchgate.net This reaction opens the aromatic ring, leading to the formation of 2-hydroxy-5-methylmuconic semialdehyde. Subsequent enzymatic steps are believed to generate 4-Methyl-5-oxohex-2-enedioic acid, although the precise enzymatic players and reaction mechanisms are still an active area of investigation.

Future research is poised to uncover novel metabolic routes and enzymatic activities associated with this compound. The potential for alternative pathways for its formation and degradation exists, particularly in diverse microbial populations found in contaminated environments. Advanced techniques such as metagenomics and metabolomics are powerful tools to probe these complex microbial communities and identify previously uncharacterized enzymes and metabolic sequences.

A key area of future research will be the isolation and characterization of the specific hydrolase responsible for the conversion of the preceding intermediate to this compound and the subsequent enzyme that acts upon it. While studies on similar compounds, such as the hydrolysis of 2-hydroxy-6-oxo-2,4-heptadienoate by a specific hydrolase in Pseudomonas putida, provide valuable models, the unique methyl-substituted structure of this compound suggests the existence of a specialized enzyme with distinct substrate specificity and catalytic properties. nih.gov The purification and crystallographic analysis of this enzyme will be crucial for understanding its mechanism of action at a molecular level.

Table 1: Key Enzymes in the Proposed Metabolism of 4-Methylcatechol

| Enzyme | Proposed Reaction | Research Focus |

| Catechol 2,3-dioxygenase | Cleavage of the 4-methylcatechol aromatic ring | Characterization of isozymes with varying substrate specificities. |

| 2-Hydroxy-5-methylmuconic semialdehyde dehydrogenase | Oxidation of the semialdehyde to a carboxylate | Identification and kinetic analysis of the specific dehydrogenase. |

| Hydrolase (Uncharacterized) | Formation of this compound | Isolation, purification, and structural elucidation. |

| Decarboxylase/Isomerase (Uncharacterized) | Further degradation of this compound | Identification of the downstream metabolic steps and enzymes. |

Elucidation of Regulatory Networks Controlling its Metabolism

The metabolic pathways for the degradation of aromatic compounds are tightly regulated to ensure efficient utilization of the carbon source and to prevent the accumulation of toxic intermediates. nih.gov In bacteria, the genes encoding these catabolic enzymes are often organized into operons, which are controlled by specific regulatory proteins that respond to the presence of inducer molecules. nih.govresearchgate.net

For the toluene (B28343) and cresol (B1669610) degradation pathways that produce 4-methylcatechol, regulatory systems such as the TbuS/TbuT in Ralstonia pickettii (formerly Pseudomonas pickettii) have been identified. nih.gov These systems often involve a sensor kinase and a response regulator that modulate the expression of the catabolic operon in response to the presence of aromatic compounds. However, the specific regulatory cues and transcriptional factors that directly control the expression of the enzymes responsible for the metabolism of this compound remain largely unknown.

Future research will need to focus on identifying the specific regulatory elements and transcription factors that govern the flux of metabolites through this part of the pathway. This will involve a combination of genetic approaches, such as the creation of reporter gene fusions and the use of knockout mutants, with biochemical techniques to identify the inducer molecules that bind to the regulatory proteins. Understanding these regulatory networks is not only fundamental to our knowledge of microbial physiology but is also critical for the rational design of engineered microorganisms for bioremediation and biocatalysis.

Table 2: Known Regulatory Elements in Toluene/Cresol Degradation Pathways

| Regulatory Protein | Organism | Function | Potential Role in this compound Metabolism |

| TbuS/TbuT | Ralstonia pickettii | Two-component system regulating the tbu operon for toluene degradation. | Indirectly controls the production of the precursor, 4-methylcatechol. |

| XylR/XylS | Pseudomonas putida | Regulators of the TOL plasmid operons for toluene and xylene degradation. | May influence the overall flux through the meta-cleavage pathway. |

| Unknown Regulators | Various Microorganisms | Directly control the expression of enzymes metabolizing this compound. | A key area for future discovery. |

Applications in Synthetic Biology and Biocatalytic Pathway Design

The enzymes and pathways involved in the metabolism of this compound hold significant promise for applications in synthetic biology and biocatalysis. The ability to produce dicarboxylic acids from renewable feedstocks is of great interest for the chemical industry, as these molecules serve as building blocks for polymers, resins, and other valuable products. nih.govresearchgate.net

By harnessing the enzymes that synthesize and modify this compound, it may be possible to design novel biocatalytic routes for the production of specialty chemicals. For instance, the specific hydrolase and subsequent enzymes could be incorporated into engineered microbial chassis to convert aromatic feedstocks into tailored dicarboxylic acids with specific chain lengths and functionalities. This approach offers a more sustainable and environmentally friendly alternative to traditional chemical synthesis. rsc.org

Furthermore, the study of the enzymes involved in this pathway can provide a rich source of biocatalysts with novel activities. The characterization of their substrate specificity and catalytic mechanisms can inform protein engineering efforts to create enzymes with improved properties, such as enhanced stability, altered substrate range, or increased catalytic efficiency. These engineered biocatalysts could then be employed in a variety of industrial processes, from bioremediation to the synthesis of fine chemicals and pharmaceuticals.

The development of whole-cell biocatalysts expressing the relevant portions of the 4-methylcatechol degradation pathway is another promising avenue. Encapsulation or immobilization of these engineered cells can enhance their stability and reusability, making the biocatalytic process more economically viable. nih.gov As our understanding of the metabolic and regulatory intricacies surrounding this compound deepens, so too will our ability to exploit this pathway for innovative biotechnological applications.

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity of 4-Methyl-5-oxohex-2-enedioic acid?

Q. How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

- Store in airtight, light-resistant containers at 2–8°C.

- Use desiccants to avoid moisture absorption.

- Conduct stability studies under varying conditions (pH, temperature) to establish degradation kinetics. Safety protocols for handling corrosive substances (e.g., gloves, goggles) are critical .

Q. What are the key considerations for designing a kinetic study of this compound in aqueous solutions?

Methodological Answer:

- Control variables: pH (buffers), ionic strength, and temperature.

- Use UV-Vis spectroscopy or HPLC for real-time concentration monitoring.

- Include triplicate runs and statistical analysis (e.g., standard deviation) to account for experimental variability .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data during characterization be systematically addressed?

Methodological Answer:

- Perform triangulation using complementary techniques (e.g., X-ray crystallography for unambiguous structure determination).

- Analyze methodological uncertainties (e.g., instrument calibration, solvent effects) and document error margins.

- Compare results with published crystallographic or computational data from authoritative databases (e.g., Pharmacopeial Forum standards) .

Q. What strategies optimize reaction conditions for synthesizing derivatives of this compound?

Methodological Answer:

Q. How can computational methods predict the reactivity of this compound in complex biological systems?

Methodological Answer:

Q. What approaches elucidate reaction mechanisms involving this compound?

Methodological Answer:

- Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps.

- Use trapping experiments (e.g., radical scavengers) to detect intermediates.

- Compare experimental data with computational transition-state models .

Q. How should researchers design a study to resolve contradictions in published toxicity data?

Methodological Answer:

- Perform meta-analysis of existing studies, prioritizing peer-reviewed sources.

- Replicate experiments under standardized conditions (e.g., OECD guidelines).

- Apply mixed-effects models to account for variability in experimental designs .

Methodological Best Practices

- Data Presentation: Include raw data in appendices and processed data (e.g., normalized graphs, statistical outputs) in the main text. Use tables to highlight trends and outliers .

- Validation: Triangulate findings via multiple techniques (e.g., HPLC + NMR + computational modeling) to enhance credibility .

- Ethical Reporting: Disclose limitations (e.g., uncharacterized side products) and propose follow-up studies to address unresolved questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.